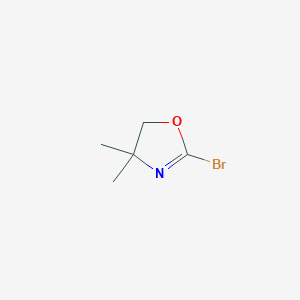
Oxazole, 2-bromo-4,5-dihydro-4,4-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxazole, 2-bromo-4,5-dihydro-4,4-dimethyl- is a heterocyclic organic compound that contains both nitrogen and oxygen atoms in its five-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxazole, 2-bromo-4,5-dihydro-4,4-dimethyl- can be achieved through several methods. One common approach involves the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, Martin sulfurane, or by treatment with fluorinating reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . Another method includes the use of manganese dioxide (MnO2) as a heterogeneous reagent in flow processes .
Industrial Production Methods
Industrial production of oxazole derivatives often involves the use of palladium-catalyzed direct arylation and alkenylation of oxazoles. This method is regio- and stereospecific with respect to bromoalkenes and tolerates a wide range of functional groups . Additionally, the use of ionic liquids as solvents allows for the preparation of 4,5-disubstituted oxazoles in high yields .
Chemical Reactions Analysis
Types of Reactions
Oxazole, 2-bromo-4,5-dihydro-4,4-dimethyl- undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidation: DBU, bromotrichloromethane, NiO2, CuBr2/DBU, NBS/hv, CuBr/peroxide, and O2 gas.
Substitution: Palladium catalysts, phosphine ligands, and various aryl and heteroaryl bromides, chlorides, iodides, and triflates.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles, which can be further utilized in the synthesis of more complex organic compounds .
Scientific Research Applications
Oxazole, 2-bromo-4,5-dihydro-4,4-dimethyl- has several scientific research applications, including:
Mechanism of Action
The mechanism of action of oxazole, 2-bromo-4,5-dihydro-4,4-dimethyl- involves its interaction with molecular targets and pathways within biological systems. The compound readily binds with biological systems such as various enzymes and receptors via numerous non-covalent interactions . This binding ability is due to the presence of the oxazole ring, which allows for specific interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to oxazole, 2-bromo-4,5-dihydro-4,4-dimethyl- include:
Isoxazoles: Contain oxygen and nitrogen atoms at 1 and 2 positions, respectively.
Oxadiazoles: Contain oxygen and nitrogen atoms in a five-membered ring structure.
Benzoxazoles: Contain a fused benzene ring with an oxazole ring.
Oxazolines: Contain a saturated five-membered ring with oxygen and nitrogen atoms.
Properties
Molecular Formula |
C5H8BrNO |
|---|---|
Molecular Weight |
178.03 g/mol |
IUPAC Name |
2-bromo-4,4-dimethyl-5H-1,3-oxazole |
InChI |
InChI=1S/C5H8BrNO/c1-5(2)3-8-4(6)7-5/h3H2,1-2H3 |
InChI Key |
LMEWGVIGXVDADR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(=N1)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


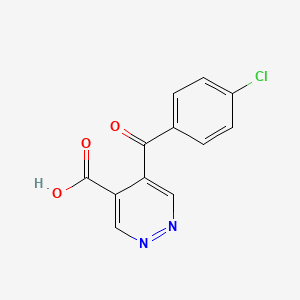
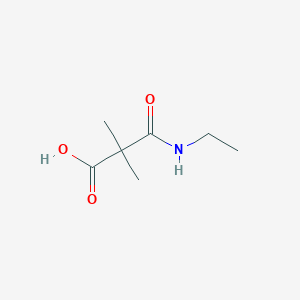
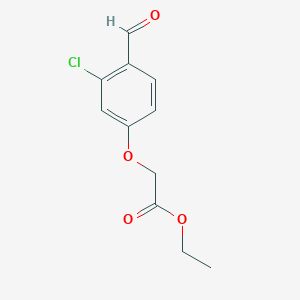
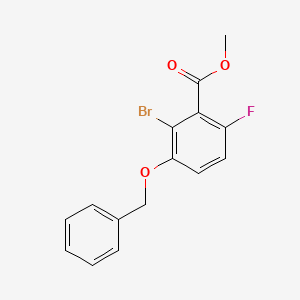
![5,6-Dimethyl-2-phenyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13889055.png)
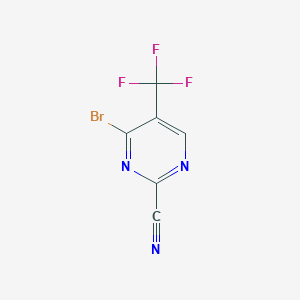
![2-ethyl-3-oxo-N-[2-(2-thienyl)ethyl]butanamide](/img/structure/B13889062.png)
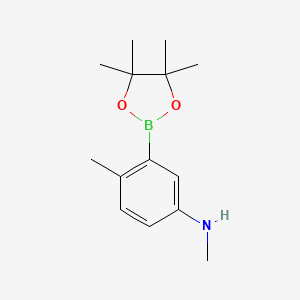
![3-(4-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B13889079.png)
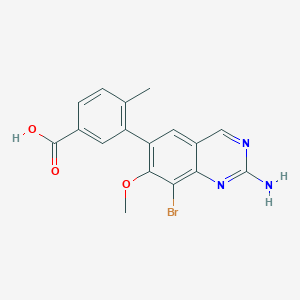
![3-[2-Chloro-4-[(3,4-dichlorophenyl)methoxy]phenyl]-3-ethoxypropanoic acid](/img/structure/B13889097.png)
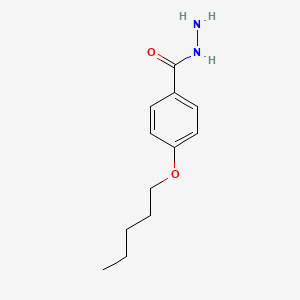
![N-cyclohexylcyclohexanamine;4-methyl-2-[(2-nitrophenyl)sulfanylamino]pentanoic acid](/img/structure/B13889125.png)
![1-(2,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-3-methyl-butan-1-one](/img/structure/B13889127.png)
